3-Azetidinyl propionate
Overview
Description
3-Azetidinyl propionate, also known as ethyl 3-(1-azetidinyl)propionate, is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a colorless liquid that is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl propionate typically involves the reaction of 3-amino-1-propanol with ethyl acrylate. The process begins by refluxing a solution of 3-amino-1-propanol and ethyl acrylate for two hours. The excess ethyl acrylate is then removed under vacuum at steam temperature, yielding crude diethyl 3-N-(3-hydroxypropyl)iminodipropionate . This intermediate is then treated with thionyl chloride in chloroform and N,N-dimethylformamide, followed by neutralization with sodium hydrogen carbonate to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: refluxing, vacuum distillation, and treatment with thionyl chloride. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Azetidinyl propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Azetidinyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Azetidinyl propionate involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis . Its unique structure also enables it to interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different applications.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different chemical properties.
Uniqueness
3-Azetidinyl propionate is unique due to its combination of the azetidine ring and the propionate ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
azetidin-3-yl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-7-4-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGHYXIOSCZIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311649 | |
Record name | 3-Azetidinol, 3-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-80-8 | |
Record name | 3-Azetidinol, 3-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinol, 3-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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